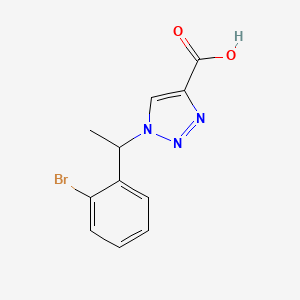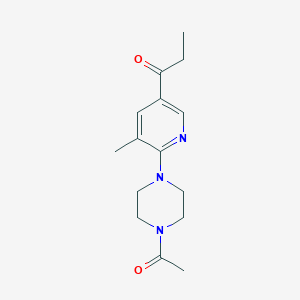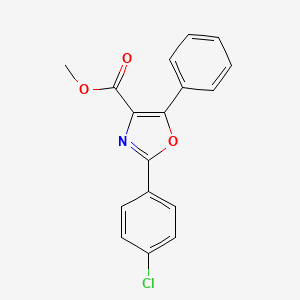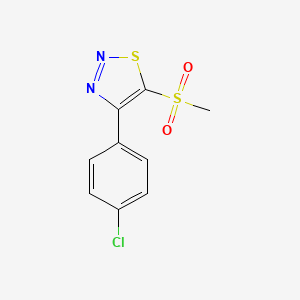
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl and pyrrolidinyl groups
Vorbereitungsmethoden
The synthesis of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions:
Acetic Acid Functionalization: The final step includes the addition of the acetic acid moiety to the substituted pyrazole ring.
Industrial production methods often optimize these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid can be compared with similar compounds such as:
4-[2-(pyrrolidin-1-yl)ethoxy]aniline: This compound also features a pyrrolidinyl group but differs in its overall structure and functional groups.
®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine: Another compound with a pyrrolidinyl group, but with different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7-11(9-4-3-5-12-9)8(2)14(13-7)6-10(15)16/h9,12H,3-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
PBNSBWYHRBNQFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)O)C)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


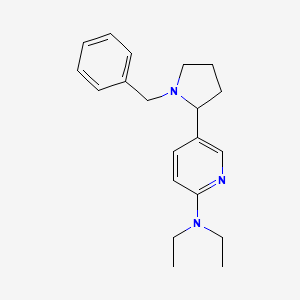
![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
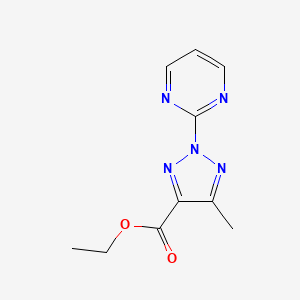



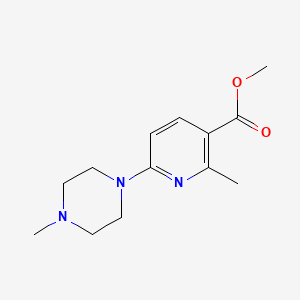


![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)
